Product packaging for 2-Bromo-6-chloro-4-(chloromethyl)pyridine(Cat. No.:)

2-Bromo-6-chloro-4-(chloromethyl)pyridine

Cat. No.: B12333129
M. Wt: 240.91 g/mol
InChI Key: MOTSGXCWOMDDGV-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Research

The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged structure in chemical research, particularly in drug discovery and materials science. Its presence in a vast array of natural products, pharmaceuticals, and functional materials underscores its fundamental importance. The nitrogen atom in the pyridine ring imparts unique properties, including hydrogen bonding capabilities, modulation of electronic properties, and the ability to coordinate with metal ions. These characteristics allow for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for the development of new therapeutic agents and advanced materials.

Strategic Importance of Halogenated Pyridines as Versatile Synthetic Intermediates

The introduction of halogen atoms onto the pyridine ring dramatically enhances its synthetic utility, transforming it into a versatile intermediate for a wide range of chemical transformations. Halogenated pyridines are particularly valued for their participation in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of various halogens (I > Br > Cl) allows for selective and sequential functionalization of polyhalogenated pyridines, providing a strategic approach to the synthesis of highly substituted and complex pyridine derivatives. This controlled reactivity is a key advantage in the design of efficient and convergent synthetic routes.

Overview of 2-Bromo-6-chloro-4-(chloromethyl)pyridine's Role in Building Block Chemistry

This compound is a trifunctional building block that offers multiple reaction sites for synthetic chemists. The presence of three distinct reactive centers—a bromo group, a chloro group, and a chloromethyl group—allows for a high degree of control and selectivity in chemical reactions. The bromo and chloro substituents on the pyridine ring can be selectively functionalized through various cross-coupling reactions, while the chloromethyl group provides a handle for nucleophilic substitution reactions. This multi-faceted reactivity makes this compound a valuable precursor for the synthesis of a diverse range of complex molecules, including ligands for metal catalysis, bioactive compounds for pharmaceutical research, and functional units for materials science. mdpi.com

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in various chemical reactions. A summary of its key properties is presented in the interactive data table below.

PropertyValueReference(s)
Molecular Formula C₆H₄BrCl₂N aksci.com
Molecular Weight 240.91 g/mol aksci.com
CAS Number 1227584-85-1 aksci.com
Appearance White to off-white solid chemicalbook.com
Boiling Point 262.5±25.0 °C (Predicted) chemicalbook.com
Density 1.631±0.06 g/cm³ (Predicted) chemicalbook.com
pKa -0.73±0.12 (Predicted) chemicalbook.com
Storage Temperature 2-8°C under inert gas chemicalbook.com

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various synthetic routes, often involving multi-step processes. One reported method involves the transformation of a precursor molecule, 2-bromo-6-(hydroxymethyl)pyridine. This alcohol can be converted to the desired chloromethyl derivative through a chlorination reaction. A notable and safer alternative to traditional chlorinating agents like thionyl chloride is the use of a cyanuric chloride-DMF adduct. This method proceeds under milder conditions and avoids the formation of hazardous byproducts. mdpi.com

The synthesis of the precursor, 2-bromo-6-(hydroxymethyl)pyridine, can be initiated from the readily available 2,6-dibromopyridine (B144722). A key step in this transformation is a metal-halogen exchange reaction. While pyrophoric reagents like n-butyllithium can be used, a safer and more scalable approach utilizes isopropylmagnesium chloride lithium chloride complex (Turbo Grignard). This reagent facilitates the selective monometalation of 2,6-dibromopyridine, which can then be reacted with an appropriate electrophile to introduce the hydroxymethyl group. mdpi.com

Applications in Organic Synthesis

The trifunctional nature of this compound makes it a highly valuable building block in organic synthesis, with applications spanning the creation of ligands for catalysis and the synthesis of intermediates for the pharmaceutical and agrochemical industries.

Use as a Precursor for Ligand Synthesis

A significant application of this compound is in the synthesis of multidentate ligands. These ligands are designed to coordinate with transition metal ions and are often used to mimic the active sites of metalloenzymes. The chloromethyl group of the pyridine derivative can be readily displaced by nucleophiles, such as amines, to attach the pyridine moiety to a larger scaffold. The bromo and chloro substituents can then be further functionalized to create a specific coordination environment around the metal center. This approach has been utilized in the development of ligands for biomimetic metal ion chelates intended for immobilization on functionalized carbon supports. mdpi.com

Role in the Synthesis of Pharmaceutical and Agrochemical Intermediates

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrCl2N B12333129 2-Bromo-6-chloro-4-(chloromethyl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4BrCl2N

Molecular Weight

240.91 g/mol

IUPAC Name

2-bromo-6-chloro-4-(chloromethyl)pyridine

InChI

InChI=1S/C6H4BrCl2N/c7-5-1-4(3-8)2-6(9)10-5/h1-2H,3H2

InChI Key

MOTSGXCWOMDDGV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Cl)Br)CCl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Bromo 6 Chloro 4 Chloromethyl Pyridine

Strategic Approaches to Regioselective Pyridine (B92270) Ring Halogenation

The introduction of halogen atoms at specific positions on a pyridine ring is a critical step that enables a wide range of subsequent chemical transformations. However, the inherent electron deficiency of the pyridine nucleus makes it resistant to standard electrophilic aromatic substitution (EAS) reactions, which often require harsh conditions and yield mixtures of regioisomers. nih.govchemrxiv.org To overcome these limitations, several strategic approaches have been developed to achieve high regioselectivity.

Key strategies for controlled halogenation include:

Activation via N-Oxide Formation : Converting the pyridine nitrogen to an N-oxide activates the ring towards electrophilic attack, particularly at the 2- and 4-positions. The N-oxide can later be removed, providing a versatile route to specific halopyridines. nih.gov

Directed Metalation-Halogenation : The use of directing groups on the pyridine ring can guide metalating agents, such as strong lithium amide bases, to deprotonate a specific adjacent C-H bond. znaturforsch.com The resulting organometallic intermediate is then quenched with an electrophilic halogen source to install the halogen atom with high precision. researchgate.netznaturforsch.com

Phosphine-Mediated Halogenation : A modern approach involves the use of specially designed heterocyclic phosphine (B1218219) reagents. These reagents add selectively to the 4-position of pyridines, forming phosphonium (B103445) salts. Subsequent displacement of the phosphonium group by a halide nucleophile provides a reliable method for 4-halogenation under mild conditions, a process that is effective even for the late-stage functionalization of complex molecules. nih.govchemrxiv.orgacs.org

Ring-Opening/Ring-Closing Sequences : An innovative strategy involves the temporary transformation of the pyridine ring into a more reactive, open-chain intermediate, such as a Zincke imine. mountainscholar.orgchemrxiv.org These acyclic intermediates can undergo highly regioselective halogenation at specific positions before the ring is closed to yield the desired 3-halopyridine. chemrxiv.org

These methods provide synthetic chemists with a powerful toolkit to overcome the electronic mismatch of the pyridine ring and install halogen substituents with predictable regiochemical outcomes. nih.govchemrxiv.org

Selective Chloromethylation at the Pyridine Side Chain

The introduction of a chloromethyl group onto a pyridine scaffold is a crucial functionalization step. This is typically achieved by converting a more accessible hydroxymethyl precursor.

A conventional and widely used method for converting a hydroxymethylpyridine to its chloromethyl derivative is treatment with thionyl chloride (SOCl₂). mdpi.comgoogle.com This reaction is often performed neat or in a halogenated solvent and effectively replaces the hydroxyl group with a chlorine atom. mdpi.com

However, the high reactivity of thionyl chloride presents challenges. The reaction can produce toxic sulfur dioxide gas as a byproduct, and careful control of reaction conditions (temperature and duration) is necessary. mdpi.comgoogle.com A significant risk, particularly with halogenated pyridines, is over-chlorination, where a bromo substituent on the pyridine ring may also be undesirably replaced by a chloro substituent. mdpi.com

ReagentConditionsAdvantagesDisadvantages
**Thionyl Chloride (SOCl₂) **Neat or in halogenated solvent, 0°C to heatingRobust, widely usedProduces toxic SO₂ gas; risk of over-chlorination; harsh conditions

To circumvent the issues associated with harsh chlorinating agents like thionyl chloride, milder and more selective reagents have been developed. A prominent example is the adduct formed between cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and dimethylformamide (DMF). mdpi.commdma.chorganic-chemistry.org

This reagent system offers an efficient and chemoselective procedure for the quantitative conversion of alcohols to the corresponding alkyl chlorides under mild, room-temperature conditions. mdma.ch The reaction proceeds by forming the cyanuric chloride•DMF adduct, which then acts as the chlorine transfer agent. mdpi.com This methodology has been successfully applied to the synthesis of 2-bromo-6-(chloromethyl)pyridine (B1342937) from 2-bromo-6-hydroxymethylpyridine, avoiding the use of toxic reagents and preventing the undesired conversion of the bromo group to a chloro group. mdpi.com The workup is often a simple aqueous quench, making it a more practical and safer alternative for large-scale production. mdpi.com

Reagent SystemPrecursorProductConditionsKey Advantage
Cyanuric Chloride & DMF 2-bromo-6-hydroxymethylpyridine2-bromo-6-(chloromethyl)pyridineDichloromethane (DCM), Room TemperatureHigh selectivity, mild conditions, avoids over-chlorination

Organometallic Catalysis in the Preparation of Functionalized Pyridines

Organometallic reagents are indispensable tools for the construction of highly functionalized pyridine rings, enabling C-C bond formation and the introduction of various side chains through precise, metal-mediated reactions.

Grignard reagents are powerful nucleophiles used for the alkylation and arylation of pyridines, often by addition to activated forms like pyridine N-oxides or pyridinium (B92312) salts. rsc.orgacs.orgorganic-chemistry.org A significant advancement in this area is the use of "Turbo Grignard" reagents, such as isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl). These reagents exhibit enhanced reactivity and solubility compared to traditional Grignard reagents.

A key application is in the synthesis of the precursor 2-bromo-6-hydroxymethylpyridine from 2,6-dibromopyridine (B144722). mdpi.com In this process, the Turbo Grignard reagent performs a selective metal-halogen exchange at one of the bromine positions. The resulting pyridyl-magnesium species is then trapped with an electrophile, such as paraformaldehyde, to introduce the hydroxymethyl group. This approach is significantly milder and easier to handle than methods requiring pyrophoric reagents like n-butyllithium at cryogenic temperatures. mdpi.com

Metal-halogen exchange is a fundamental strategy for converting a carbon-halogen bond into a carbon-metal bond, thereby transforming an electrophilic carbon center into a nucleophilic one. researchgate.netznaturforsch.com This allows for the subsequent reaction with a wide array of electrophiles.

For pyridine systems, this exchange can be performed on bromo- or iodo-pyridines. znaturforsch.com While alkyllithium reagents (e.g., n-butyllithium) are effective, their high reactivity and pyrophoric nature often necessitate very low temperatures and limit functional group tolerance. mdpi.com Organomagnesium reagents, including Turbo Grignard reagents, provide a milder and more functionally tolerant alternative. znaturforsch.commdpi.com The selective mono-functionalization of 2,6-dibromopyridine using iPrMgCl·LiCl exemplifies a modern metal-halogen exchange strategy that balances high reactivity with improved safety and practicality. mdpi.com

ReagentSubstrateIntermediateKey Feature
n-Butyllithium 2,6-dibromopyridine2-bromo-6-lithiopyridineHighly reactive, requires cryogenic temperatures (-78°C)
iPrMgCl·LiCl (Turbo Grignard) 2,6-dibromopyridine2-bromo-6-(chloromagnesio)pyridineMilder conditions, enhanced functional group tolerance

Multi-step Synthetic Pathways to 2-bromo-6-(chloromethyl)pyridine

The synthesis of 2-bromo-6-(chloromethyl)pyridine is a multi-step process that often begins with commercially available dihalo-pyridines. These pathways involve the selective functionalization of the pyridine ring to introduce the necessary substituents, culminating in the desired product which serves as a valuable precursor for various applications, including the immobilization of biomimetic metal ion chelates. mdpi.com

A common starting material for the synthesis of 2-bromo-6-(chloromethyl)pyridine is 2,6-dibromopyridine. mdpi.com The initial step involves a metal-halogen exchange to selectively replace one of the bromine atoms. Conventional methods employ pyrophoric reagents like n-butyllithium at cryogenic temperatures (-78 °C) to achieve a mono-lithiated 2-bromo-6-lithiopyridine nucleophile. mdpi.com This intermediate is then typically reacted with a suitable electrophile to introduce a hydroxymethyl group, forming the precursor 2-bromo-6-hydroxymethylpyridine. mdpi.com

An alternative, safer, and more operationally convenient method utilizes an isopropylmagnesium chloride lithium chloride complex (Turbo Grignard). mdpi.com This reagent facilitates the metal-halogen exchange on 2,6-dibromopyridine under milder temperature conditions (0 °C), bypassing the need for cryogenic setups. mdpi.com The final step in the sequence is the chlorination of the alcohol group on the 2-bromo-6-hydroxymethylpyridine precursor to yield 2-bromo-6-(chloromethyl)pyridine. mdpi.com

A significant challenge in the synthesis of 2-bromo-6-(chloromethyl)pyridine is the potential for over-chlorination, particularly during the final chlorination step. mdpi.com The use of robust and highly reactive chlorinating agents, such as thionyl chloride (SOCl₂), can lead to the formation of an undesirable side product, 2-chloro-6-(chloromethyl)pyridine (B1591532). mdpi.com

In this side reaction, the bromo substituent on the pyridine ring is also replaced by a chloro substituent. mdpi.com This over-conversion is exacerbated by prolonged reaction times or elevated temperatures. mdpi.com The resulting 2-chloro-6-(chloromethyl)pyridine has similar physical properties to the desired product, making their separation by standard purification techniques like silica (B1680970) gel chromatography challenging. mdpi.com Furthermore, the use of thionyl chloride produces toxic sulfur dioxide gas, which presents handling and disposal issues, especially on a larger production scale. mdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

To enhance the yield and purity of 2-bromo-6-(chloromethyl)pyridine, significant efforts have been directed toward optimizing reaction conditions and reagents. A key optimization involves replacing the harsh conventional chlorinating agent, thionyl chloride, with a milder alternative. mdpi.com

The adduct formed between cyanuric chloride and dimethylformamide (DMF) has proven to be a highly effective and selective chlorine transfer reagent for converting 2-bromo-6-hydroxymethylpyridine to the target compound. mdpi.com This reagent cleanly produces the desired product without the formation of the over-chlorinated side product, 2-chloro-6-(chloromethyl)pyridine. mdpi.com

Studies comparing the chlorination step at different temperatures using thionyl chloride revealed the extent of side product formation. As shown in the table below, even at 0 °C, a significant portion of the over-chlorinated product is formed, while the cyanuric chloride•DMF adduct provides the desired product with high selectivity. mdpi.com

Chlorinating AgentTemperatureConversion to 2-bromo-6-(chloromethyl)pyridineConversion to 2-chloro-6-(chloromethyl)pyridine
Thionyl Chloride40 °C56%44%
Thionyl ChlorideRoom Temp.75%25%
Thionyl Chloride0 °C81%19%
Cyanuric Chloride•DMFRoom Temp.>99%Not Detected

This data is derived from experimental findings reported in scientific literature. mdpi.com

This optimization not only improves the purity of the final product but also simplifies the workup and purification process, contributing to a more efficient and environmentally benign synthesis. mdpi.com

Comparative Analysis of Synthetic Routes for 2-bromo-6-(chloromethyl)pyridine

A comparative analysis of the synthetic routes reveals a clear advantage of modern, optimized methodologies over conventional approaches. The two primary pathways can be compared based on reagents, reaction conditions, safety, and product purity.

FeatureConventional RouteOptimized Route
Starting Material 2,6-dibromopyridine2,6-dibromopyridine
Metal-Halogen Exchange n-butyllithiumIsopropylmagnesium chloride lithium chloride complex (Turbo Grignard)
Temperature (Exchange) Cryogenic (-78 °C)Mild (0 °C)
Chlorination Agent Thionyl chloride (SOCl₂)Cyanuric chloride•DMF adduct
Key Challenges Handling of pyrophoric and toxic reagents; cryogenic conditions required.Requires careful titration of Grignard reagent.
Side Products Risk of over-chlorination to form 2-chloro-6-(chloromethyl)pyridine.Over-chlorination is avoided.
Safety Profile Lower (uses pyrophoric n-butyllithium and toxic SOCl₂).Higher (avoids pyrophoric and highly toxic reagents).
Product Purity Lower due to side product formation; difficult purification. mdpi.comHigher due to high selectivity of the chlorination step. mdpi.com
Operational Complexity HighModerate

Reactivity and Mechanistic Studies of 2 Bromo 6 Chloro 4 Chloromethyl Pyridine

Mechanistic Investigations of Functional Group Transformations

The benzylic-like chloromethyl group at the 4-position of the pyridine (B92270) ring is highly susceptible to nucleophilic substitution reactions. This reactivity is attributed to the stability of the potential carbocation intermediate, which would be stabilized by resonance with the pyridine ring. The reaction typically proceeds through an SN2 mechanism, although an SN1 pathway may be operative under certain conditions.

A variety of nucleophiles can displace the chloride ion, leading to the formation of a diverse range of 4-substituted pyridine derivatives. Common nucleophiles include amines, alkoxides, thiolates, and cyanide. For instance, reaction with a primary or secondary amine would yield the corresponding aminomethylpyridine, a valuable building block in medicinal chemistry. Similarly, reaction with sodium methoxide (B1231860) would produce the methoxymethyl analog. The general mechanism for the SN2 reaction is depicted below:

Table 1: Examples of Nucleophilic Substitution Reactions at the Chloromethyl Group

NucleophileReagent ExampleProduct
AmineR2NH2-Bromo-6-chloro-4-(aminomethyl)pyridine
AlkoxideRONa2-Bromo-6-chloro-4-(alkoxymethyl)pyridine
ThiolateRSNa2-Bromo-6-chloro-4-(thiomethyl)pyridine
CyanideNaCN2-Bromo-6-chloro-4-(cyanomethyl)pyridine

The pyridine ring of 2-bromo-6-chloro-4-(chloromethyl)pyridine is electron-deficient due to the electronegativity of the nitrogen atom and the inductive effects of the halogen substituents. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr). The positions ortho and para to the nitrogen atom (positions 2, 4, and 6) are particularly activated towards nucleophilic attack. In this molecule, both the 2-bromo and 6-chloro substituents are potential leaving groups.

The SNAr mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of the leaving group restores the aromaticity of the ring. The relative reactivity of the bromo and chloro substituents as leaving groups depends on several factors, including the nature of the nucleophile and the reaction conditions. Generally, bromide is a better leaving group than chloride due to the weaker C-Br bond compared to the C-Cl bond. However, the greater electronegativity of chlorine can make the carbon atom at the 6-position more electrophilic.

Studies on related 2-chloropyridine (B119429) derivatives have shown that they can be metabolized to the corresponding glutathione (B108866) conjugates through the displacement of the chlorine atom. This reaction is influenced by the electron-withdrawing strength and position of other substituents on the ring.

Cross-Coupling Reactions Involving the Halogenated Pyridine Nucleus

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to halogenated pyridines.

The Suzuki-Miyaura reaction, which involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide, is a versatile method for the formation of C-C bonds. In the case of this compound, the difference in reactivity between the C-Br and C-Cl bonds can be exploited to achieve selective cross-coupling. The C-Br bond is generally more reactive than the C-Cl bond in the oxidative addition step of the palladium catalytic cycle.

Therefore, it is anticipated that a Suzuki-Miyaura coupling reaction with an arylboronic acid would proceed selectively at the 2-position, leaving the 6-chloro and 4-chloromethyl groups intact. This selective functionalization allows for the stepwise introduction of different substituents onto the pyridine ring. The general catalytic cycle for the Suzuki-Miyaura reaction involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Table 2: Predicted Outcome of Suzuki-Miyaura Reaction

ReactantsCatalyst SystemExpected Major Product
This compound + ArB(OH)2Pd(PPh3)4, Base2-Aryl-6-chloro-4-(chloromethyl)pyridine

Besides the Suzuki-Miyaura reaction, other transition metal-catalyzed cross-coupling reactions can be employed to functionalize the halogenated pyridine nucleus. These include the Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Sonogashira coupling (using terminal alkynes). The principles of selective C-Br bond activation generally apply to these reactions as well. The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the coupling process. For instance, suitably functionalized 2-bromopyridines have been shown to react with alkylzinc reagents in the presence of a palladium catalyst to produce 2,6-difunctionalized pyridines.

Cycloaddition Reactions and Their Potential with Pyridine Derivatives

While less common for functionalized pyridines compared to their synthesis, cycloaddition reactions represent a potential avenue for further derivatization. Pyridine and its derivatives can participate in cycloaddition reactions in several ways, although their aromaticity can make them reluctant partners.

Inverse-electron-demand Diels-Alder reactions of 1,2,4-triazines with alkynes are a known strategy for synthesizing highly substituted pyridine rings. Another approach is the [2+2+2] cycloaddition of alkynes and nitriles catalyzed by transition metals, which provides an efficient route to pyridine derivatives. Formal (3+3) cycloaddition reactions of enamines with unsaturated aldehydes and ketones have also been developed for the synthesis of substituted pyridines.

For a pre-formed, substituted pyridine such as this compound, its participation in a cycloaddition reaction would likely require harsh conditions or specific activation. The electron-deficient nature of the ring might make it a suitable dienophile in a normal-electron-demand Diels-Alder reaction with an electron-rich diene. Conversely, it could potentially act as a diene with a very reactive dienophile. However, such reactions are not well-established for this class of compounds. The concept of a [2+2] cycloaddition has been noted for related imidazo[1,2-a]pyridines, suggesting that under specific circumstances, the pyridine nucleus can undergo such transformations.

Regioselectivity and Chemoselectivity in Transformations Involving this compound

The reactivity of this compound is characterized by the presence of three distinct electrophilic sites susceptible to nucleophilic attack: the benzylic carbon of the chloromethyl group, and the C2 and C6 positions on the pyridine ring, which are substituted with bromo and chloro groups, respectively. The outcome of a reaction with a nucleophile is governed by the principles of regioselectivity and chemoselectivity, which are in turn influenced by the reaction conditions and the nature of the nucleophile.

The pyridine ring is an electron-deficient aromatic system, and this electron deficiency is enhanced by the presence of the electronegative halogen substituents. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr). Generally, in such systems, the positions ortho and para to the nitrogen atom are the most activated towards nucleophilic attack. In the case of this compound, these are the C2 and C6 positions. The relative reactivity of these two positions is influenced by the nature of the leaving group, with bromide being a better leaving group than chloride.

The chloromethyl group at the C4 position provides a site for SN2-type reactions. The reactivity of this site is comparable to that of benzyl (B1604629) chloride, and it is generally more reactive towards nucleophiles than the halogen-substituted positions on the aromatic ring under conditions that favor SN2 reactions.

Chemoselectivity:

The chemoselectivity of reactions involving this compound is highly dependent on the reaction conditions. For instance, nucleophilic substitution at the chloromethyl group is typically favored under milder conditions, while forcing conditions (e.g., high temperatures) are often required for SNAr at the pyridine ring.

In the synthesis of related compounds, such as 2-bromo-6-chloromethylpyridine, the potential for over-chlorination to 2-chloro-6-chloromethylpyridine has been observed, highlighting the competitive nature of reactions at the halogen-substituted positions. mdpi.com

Regioselectivity:

When considering SNAr reactions on the pyridine ring, the regioselectivity is determined by the relative activation of the C2 and C6 positions. Both positions are activated by the ring nitrogen. The inherent leaving group ability (Br > Cl) would suggest a preference for substitution at the C2 position. However, electronic effects from the other substituents can also influence the regioselectivity.

The following table summarizes the expected reactivity of the different sites in this compound towards nucleophilic attack:

Reactive SitePositionReaction TypeGeneral Reactivity
ChloromethylC4-CH2ClSN2High
BromoC2SNArModerate
ChloroC6SNArLow

Computational Probing of Reaction Pathways and Transition State Geometries

While specific computational studies on the reaction pathways and transition state geometries of this compound are not extensively reported in the literature, computational chemistry provides powerful tools to investigate these aspects. Density Functional Theory (DFT) is a commonly employed method for such studies.

Reaction Pathways:

Computational modeling can be used to elucidate the mechanisms of nucleophilic substitution at the three reactive sites. For the SNAr reactions at C2 and C6, the reaction pathway would involve the formation of a Meisenheimer complex, a resonance-stabilized intermediate. DFT calculations can be used to determine the energies of the reactants, intermediates, transition states, and products for substitution at both positions. This allows for a comparison of the activation barriers for the two pathways, providing insight into the regioselectivity.

For the SN2 reaction at the chloromethyl group, the reaction proceeds through a pentacoordinate transition state. Computational modeling can determine the geometry and energy of this transition state, providing information about the reaction kinetics.

Transition State Geometries:

The geometry of the transition states is crucial in determining the reactivity. For the SNAr reactions, the transition state leading to the Meisenheimer complex would involve the nucleophile approaching the plane of the pyridine ring. The geometry of this transition state, including bond lengths and angles, can be optimized using computational methods.

For the SN2 reaction, the transition state would feature the nucleophile and the leaving group (chloride) in a trigonal bipyramidal arrangement around the central carbon atom. Analysis of the vibrational frequencies of the optimized transition state geometry can confirm that it is a true saddle point on the potential energy surface.

A hypothetical computational study could involve the following steps:

Model System: Define the reactants, including this compound and a selected nucleophile (e.g., methoxide).

Level of Theory: Choose an appropriate level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).

Geometry Optimization: Optimize the geometries of the reactants, products, intermediates, and transition states.

Frequency Analysis: Perform frequency calculations to characterize the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle points for transition states).

Energy Profile: Construct a potential energy surface to visualize the reaction pathway and determine the activation energies.

Such computational investigations would provide valuable insights into the factors governing the regioselectivity and chemoselectivity of reactions involving this compound, complementing experimental studies.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 6 Chloro 4 Chloromethyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their proximity to one another. For 2-Bromo-6-chloro-4-(chloromethyl)pyridine, the structure dictates two distinct signals in the aromatic region corresponding to the protons at the C-3 and C-5 positions of the pyridine (B92270) ring, and one signal in the aliphatic region for the chloromethyl protons.

The expected ¹H NMR spectrum would feature:

Aromatic Protons (H-3 and H-5): Due to the asymmetrical substitution, the protons at positions 3 and 5 are not chemically equivalent. They would appear as two distinct singlets, as they are not adjacent to any other protons for spin-spin coupling to occur. The electron-withdrawing effects of the adjacent bromine (at C-2) and chlorine (at C-6) atoms would shift these signals downfield, typically in the range of 7.5-8.0 ppm.

Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group are equivalent and would appear as a sharp singlet. The electronegative chlorine atom deshields these protons, causing their signal to appear downfield compared to a standard methyl group, typically in the range of 4.6-4.8 ppm.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
H-3~7.5 - 8.0Singlet (s)
H-5~7.5 - 8.0Singlet (s)
-CH₂Cl~4.6 - 4.8Singlet (s)

Predicted ¹H NMR data for this compound.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. For this compound, six distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring and the one carbon of the chloromethyl group.

The interpretation of the ¹³C NMR spectrum is based on the chemical shifts, which are highly sensitive to the electronic environment of each carbon atom:

C-2 and C-6: These carbons are directly bonded to the highly electronegative bromine and chlorine atoms, respectively. This causes their signals to be significantly downfield, typically appearing in the range of 140-155 ppm. The carbon bearing the bromine (C-2) may appear at a slightly lower chemical shift than the one bearing the chlorine (C-6) due to the heavy atom effect.

C-4: This carbon is attached to the chloromethyl group and is also part of the aromatic ring. Its signal is expected in the aromatic region, likely between 145-160 ppm.

C-3 and C-5: These carbons are bonded to hydrogen atoms and are influenced by the adjacent halogen substituents. Their signals are expected to appear in the range of 120-130 ppm.

-CH₂Cl Carbon: The carbon of the chloromethyl group is an sp³-hybridized carbon bonded to an electronegative chlorine atom. Its signal would appear in the aliphatic region, typically between 40-50 ppm.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-2~140 - 150
C-6~150 - 155
C-4~145 - 160
C-3~120 - 130
C-5~120 - 130
-CH₂Cl~40 - 50

Predicted ¹³C NMR data for this compound.

While direct experimental data for advanced NMR studies on this compound are not available, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental for unambiguous assignment.

COSY: A ¹H-¹H COSY experiment would confirm the lack of coupling between the H-3, H-5, and -CH₂Cl protons, as no cross-peaks would be expected.

HSQC: An HSQC experiment would correlate the proton signals directly to their attached carbon atoms, allowing for the definitive assignment of the C-3, C-5, and -CH₂Cl signals.

HMBC: An HMBC experiment would reveal long-range (2-3 bond) correlations between protons and carbons. For example, correlations would be expected between the -CH₂Cl protons and the C-3, C-4, and C-5 carbons, confirming the position of the chloromethyl group.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For this compound (C₆H₄BrCl₂N), the molecular weight is approximately 240.91 g/mol .

The mass spectrum would exhibit a characteristic molecular ion peak cluster due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This would result in a complex pattern of peaks for the molecular ion [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺. The most intense peak in this cluster would correspond to the ion containing the most abundant isotopes (⁷⁹Br, ³⁵Cl, ³⁵Cl).

Common fragmentation pathways would likely involve the loss of a chlorine radical from the chloromethyl group to form a stable pyridyl-methyl cation, or the cleavage of the C-Br or C-Cl bonds on the ring. For the related isomer 2-bromo-6-chloromethylpyridine, observed fragments include those corresponding to pyridine and 2-methylpyridine, suggesting ring fragmentation is also possible. mdpi.com

IonDescriptionPredicted m/z (for most abundant isotopes)
[C₆H₄⁷⁹Br³⁵Cl₂N]⁺Molecular Ion (M⁺)239
[M - Cl]⁺Loss of a chlorine radical from the -CH₂Cl group204
[M - Br]⁺Loss of a bromine radical160
[M - CH₂Cl]⁺Loss of the chloromethyl group190

Predicted key fragments in the mass spectrum of this compound.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. For this compound, key absorption bands are expected. researchgate.net

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H stretching (aromatic)Pyridine Ring3050 - 3150
C-H stretching (aliphatic)-CH₂Cl2920 - 3000
C=C and C=N ring stretchingPyridine Ring1400 - 1600
CH₂ scissoring-CH₂Cl~1420
C-Cl stretchingAryl-Cl and Alkyl-Cl1000 - 1100 (Aryl), 650 - 800 (Alkyl)
C-Br stretchingAryl-Br1000 - 1075

Predicted FT-IR absorption bands for this compound.

X-ray Crystallography for Solid-State Structure Determination (for related compounds)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, analysis of related halogenated aromatic compounds provides insight into the expected solid-state characteristics.

A crystallographic study would determine:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the planarity of the pyridine ring and the orientation of the substituents.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice.

Intermolecular Interactions: The presence of non-covalent interactions, such as halogen bonding (e.g., Br···N, Cl···N) or π-π stacking between pyridine rings, which govern the crystal's stability and physical properties. Studies on other bromo-substituted compounds have shown that the bromine atom can significantly influence the crystal's supramolecular architecture through such interactions.

For example, crystal structure analyses of other substituted pyridines reveal how different functional groups dictate the packing and intermolecular forces within the solid state. A similar analysis for the title compound would provide invaluable data on its solid-state conformation and interactions.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A definitive analysis of the molecular geometry of this compound, which would include precise bond lengths, bond angles, and dihedral angles, is contingent upon experimental determination through techniques such as X-ray crystallography or microwave spectroscopy. In the absence of such studies, a theoretical approach using computational chemistry methods could offer predictions for these parameters. However, without experimental validation, these would remain theoretical values.

A hypothetical data table for such findings would be structured as follows:

Table 1: Hypothetical Bond Lengths and Angles for this compound

ParameterAtom 1Atom 2Atom 3Value (Å or °)
Bond LengthC(2)Br-Data not available
Bond LengthC(6)Cl-Data not available
Bond LengthC(4)C(7)-Data not available
Bond LengthC(7)Cl-Data not available
Bond AngleC(1)NC(5)Data not available
Bond AngleBrC(2)C(3)Data not available
Dihedral AngleBrC(2)C(3)C(4)

Elucidation of Crystal Packing and Intermolecular Interactions

The elucidation of the crystal packing and the nature of intermolecular interactions in solid-state this compound would require single-crystal X-ray diffraction analysis. Such an analysis would reveal the three-dimensional arrangement of molecules in the crystal lattice and identify significant intermolecular forces, such as halogen bonding (involving the bromine and chlorine atoms), hydrogen bonding (if any co-crystallized solvent or impurities are present), and van der Waals forces. The presence of multiple halogen atoms suggests that halogen bonding could be a significant factor in the crystal packing of this compound.

Electronic Spectroscopy (UV-Vis) and Photophysical Investigations

The electronic absorption properties of this compound, which are typically studied using UV-Vis spectroscopy, have not been reported in the scientific literature. Such a study would reveal the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity (ε), providing insights into the electronic transitions within the molecule.

Furthermore, photophysical investigations, such as fluorescence or phosphorescence studies, would be necessary to understand the fate of the molecule after it absorbs light. These studies would provide data on quantum yields, excited-state lifetimes, and the mechanisms of energy dissipation. The presence of a heavy bromine atom might influence the photophysical properties, potentially promoting intersystem crossing and leading to phosphorescence.

A hypothetical data table for UV-Vis absorption data would be structured as follows:

Table 2: Hypothetical UV-Vis Absorption Data for this compound in a Specified Solvent

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Data not availableData not availableData not available

Computational Chemistry and Theoretical Insights into 2 Bromo 6 Chloro 4 Chloromethyl Pyridine

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the optimized ground state geometry of molecules. For 2-Bromo-6-chloro-4-(chloromethyl)pyridine, calculations would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p). derpharmachemica.com This process involves finding the minimum energy conformation of the molecule, which provides key information on bond lengths, bond angles, and dihedral angles.

The resulting optimized structure would detail the precise spatial arrangement of the pyridine (B92270) ring and its substituents. For instance, the calculations would yield the lengths of the C-Br, C-Cl (on the ring), and C-Cl (on the methyl group) bonds, as well as the bond angles within the pyridine ring and involving the substituents. These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography if available for this specific molecule or related structures. nih.gov

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This data is illustrative of typical DFT output and is not from a specific study on this molecule.

Parameter Predicted Value (B3LYP/6-311G(d,p))
C-Br Bond Length ~1.89 Å
C-Cl (ring) Bond Length ~1.74 Å
C-Cl (methyl) Bond Length ~1.79 Å
C-N-C Angle ~117°

Prediction of Spectroscopic Properties from First Principles (e.g., Vibrational Frequencies, UV-Vis absorption)

First-principles calculations can predict various spectroscopic properties. The vibrational frequencies of this compound can be computed from the optimized geometry. These calculations yield a set of normal modes, each corresponding to a specific molecular vibration (e.g., C-H stretching, C-C ring deformation, C-Cl stretching). The computed frequencies can then be compared to experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to aid in the assignment of spectral bands. derpharmachemica.com It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values due to the harmonic approximation used in the calculations. derpharmachemica.com

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.

Analysis of Frontier Molecular Orbitals (FMOs) for Reactivity Predictions

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Illustrative FMO Properties for this compound Note: This data is illustrative and not from a specific study on this molecule.

Orbital Energy (eV) Description
HOMO -6.8 eV Likely localized on the pyridine ring and halogen atoms, indicating regions susceptible to electrophilic attack.
LUMO -1.5 eV Likely distributed over the pyridine ring, indicating regions susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating different electrostatic potential values. Red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atom and the halogen atoms due to their high electronegativity, highlighting them as sites for interaction with electrophiles.

Conformational Analysis and Potential Energy Surfaces

The chloromethyl group attached to the pyridine ring introduces conformational flexibility. Conformational analysis involves calculating the molecule's energy as a function of the torsion angle(s) associated with this group's rotation. By systematically rotating the C-C bond between the pyridine ring and the chloromethyl group and calculating the energy at each step, a potential energy surface (PES) can be generated. This surface reveals the most stable conformer(s) (energy minima) and the energy barriers to rotation (transition states). This analysis is critical for understanding the molecule's preferred shape and how its conformation might influence its reactivity and interactions.

Theoretical Models for Understanding Reaction Mechanisms and Stereochemical Outcomes

Computational chemistry is invaluable for modeling reaction mechanisms. For reactions involving this compound, such as nucleophilic substitution at the chloromethyl carbon or at the halogen-substituted ring positions, DFT can be used to map out the entire reaction pathway. This involves locating the transition state structures and calculating the activation energies for each step. By comparing the activation barriers for different possible pathways, the most likely reaction mechanism can be determined. These models can also predict stereochemical outcomes by evaluating the energies of different stereoisomeric transition states and products.

Quantum Chemical Descriptors for Structure-Reactivity Relationships

Beyond FMO analysis, various quantum chemical descriptors can be calculated to quantify reactivity. mdpi.com These descriptors, derived from the principles of conceptual DFT, provide a framework for structure-reactivity relationships.

Key descriptors include:

Electronic Chemical Potential (μ): Related to the tendency of electrons to escape from the system.

Global Hardness (η): Measures the resistance to change in electron distribution. It is calculated as half of the HOMO-LUMO gap.

Global Softness (S): The reciprocal of global hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

By calculating these indices for this compound, its reactivity can be compared quantitatively with that of other related compounds.

Applications of 2 Bromo 6 Chloro 4 Chloromethyl Pyridine As a Synthetic Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Multifunctional Pyridine (B92270) Derivatives

The distinct reactivity of the three halogenated positions on the 2-Bromo-6-chloro-4-(chloromethyl)pyridine ring is the cornerstone of its utility as a synthetic precursor. Each site can be targeted by specific reagents and reaction conditions, enabling a programmed approach to synthesizing highly substituted and functionalized pyridine derivatives.

The Bromine Atom (C2-position): The bromo group is the most versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Heck couplings. This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, alkynyl, and amino moieties at this position.

The Chlorine Atom (C6-position): The chloro group is less reactive than the bromo group in typical cross-coupling reactions but is susceptible to nucleophilic aromatic substitution (SNAr), especially with potent nucleophiles like alkoxides, thiolates, and amines, often requiring elevated temperatures or specific activation. This reactivity difference allows for sequential functionalization, where the bromo group can be reacted first, followed by substitution of the chloro group.

The Chloromethyl Group (C4-position): The benzylic-type chloride of the chloromethyl group is highly reactive towards nucleophilic substitution (SN2). This site serves as a powerful electrophilic handle for introducing a vast array of functionalities by reaction with nucleophiles such as amines, alcohols, thiols, and carbanions.

This tiered reactivity allows chemists to build molecular complexity in a controlled manner. For instance, a Suzuki coupling can be performed at the C2-bromo position, followed by an SN2 reaction at the C4-chloromethyl group, and finally, an SNAr reaction at the C6-chloro position, yielding a trisubstituted pyridine with three distinct, strategically introduced substituents. A close analogue, 2-bromo-6-(chloromethyl)pyridine (B1342937), has been synthesized from 2,6-dibromopyridine (B144722) using reagents that are easier to handle and require milder conditions than traditional methods, highlighting the accessibility of such precursors. mdpi.com

Functional Group Position Typical Reactions Potential Substituents
BromoC2Suzuki, Stille, Sonogashira, Buchwald-HartwigAryl, Alkyl, Alkynyl, Amino groups
ChloroC6Nucleophilic Aromatic Substitution (SNAr)Alkoxy, Thioether, Amino groups
ChloromethylC4Nucleophilic Substitution (SN2)Amines, Ethers, Thioethers, Esters

Scaffold for Ligand Design in Coordination Chemistry (e.g., Biomimetic Ligands)

Pyridine-based ligands are fundamental in coordination chemistry and catalysis due to the strong coordinating ability of the pyridine nitrogen atom. This compound serves as an excellent scaffold for designing sophisticated ligands, including those that mimic the active sites of metalloenzymes. mdpi.combiosynth.com The functional handles on the pyridine ring allow for the attachment of additional donor atoms, creating multidentate ligands that can form stable complexes with a variety of transition metal ions. nih.gov

Multidentate ligands, which bind to a central metal ion through multiple donor atoms, form more stable chelate complexes compared to their monodentate counterparts. The strategic placement of reactive sites on this compound facilitates the synthesis of such ligands. researchgate.net

For example, the chloromethyl group can be reacted with a bis(2-pyridyl)amine to introduce two additional nitrogen donor sites. Subsequent cross-coupling at the bromo-position can introduce a carboxylate-containing group, resulting in a tetradentate ligand with a [N, N, N, O] donor set. Such ligands are frequently used to mimic the coordination environment of metal ions in biological systems, such as the histidine and carboxylate residues found in metalloenzymes. mdpi.com The ability to systematically vary the substituents allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, influencing their catalytic activity, stability, and redox potentials.

Table of Synthetic Strategies for Multidentate Ligands:

Reactive Site Reagent/Reaction Resulting Donor Group Ligand Denticity
C4-Chloromethyl Reaction with ethylenediamine Appends a bidentate [N,N] unit Tridentate
C2-Bromo Sonogashira coupling with a protected amino-alkyne, followed by deprotection Appends an aminomethyl group Bidentate (with pyridine N)

Immobilizing homogeneous catalysts onto solid supports is a critical strategy for combining the high selectivity and activity of homogeneous systems with the practical advantages of heterogeneous catalysts, such as easy separation and recyclability. The chloromethyl group of this compound is an ideal anchor for covalent attachment to various solid supports.

Research has demonstrated the use of the related 2-bromo-6-(chloromethyl)pyridine as a precursor for immobilizing biomimetic metal ion chelates onto functionalized carbon surfaces. mdpi.com The synthetic route typically involves first constructing the desired ligand using the bromo- and chloro- positions and then using the chloromethyl group to form a stable covalent bond with a functionalized support. For example, amine-functionalized silica (B1680970) gel, alumina, or polymers can react with the chloromethyl group to form a secondary amine linkage, securely tethering the ligand to the heterogeneous surface. This approach enables the development of robust, reusable catalysts for a range of chemical transformations. mdpi.combiosynth.com

Role in the Construction of Fused and Bridged Heterocyclic Systems (e.g., Imidazo[1,2-a]pyridines, Thiazoles, Thietanes)

Fused heterocyclic systems are scaffolds of immense importance in medicinal chemistry and materials science. rsc.org this compound provides a versatile starting point for constructing such systems, where the pyridine ring is annulated with another heterocyclic ring.

Imidazo[1,2-a]pyridines: This scaffold is a privileged structure in drug discovery. mdpi.commdpi.com A common synthetic route involves the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. organic-chemistry.org The 2-bromo substituent on the starting material can be converted to an amino group via a Buchwald-Hartwig amination or classical SNAr reaction. The resulting 2-amino-6-chloro-4-(chloromethyl)pyridine could then undergo intramolecular cyclization, where the amino group displaces the chlorine from the chloromethyl group, or it could be reacted with another component to build the imidazole (B134444) ring.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis, the reaction between an α-haloketone and a thioamide, is a classic method for constructing the thiazole ring. wikipedia.orgyoutube.comnih.gov The chloromethyl group of the title compound can be oxidized to an aldehyde and then α-halogenated to form a suitable α,α-dihaloketone precursor. Alternatively, it can be converted to a thioamide. Subsequent reaction with the appropriate partner would lead to the formation of a pyridyl-substituted thiazole.

Thietanes: Thietanes are four-membered sulfur-containing heterocycles. wikipedia.org Their synthesis can be challenging, but one established method is the reaction of a 1,3-dihalide with a sulfide (B99878) source. nih.govthieme-connect.de The chloromethyl group can serve as one electrophilic site. A synthetic sequence could involve reacting the chloromethyl group with a two-carbon nucleophile that also contains a leaving group, thereby creating the necessary 1,3-dielectrophile framework for cyclization with sodium sulfide to form the thietane (B1214591) ring. Another approach involves the reaction of chloromethyl compounds with thiiranes (three-membered sulfur heterocycles) to induce ring expansion to a thietane. researchgate.netresearchgate.net

Functionalization Strategies for Complex Organic Frameworks (e.g., Polycyclic Aromatic Hydrocarbons, Helicenes)

Attaching functional units to large, π-conjugated systems like polycyclic aromatic hydrocarbons (PAHs) and helicenes is a key strategy for tuning their electronic, optical, and self-assembly properties. nih.govbohrium.com The reactive handles on this compound allow it to be covalently linked to these complex frameworks.

Polycyclic Aromatic Hydrocarbons (PAHs): The functionalization of PAHs can be achieved through several pathways. nih.govresearchgate.net A borylated PAH can undergo a Suzuki coupling with the C2-bromo position of the pyridine derivative. Conversely, the pyridine can be borylated (after converting the bromo group to a lithio or Grignard species) and coupled with a halogenated PAH. The chloromethyl group also offers a direct attachment point via Friedel-Crafts alkylation of an electron-rich PAH or through nucleophilic attack from a pre-functionalized PAH (e.g., a lithiated PAH). rsc.org

Helicenes: Helicenes are ortho-fused aromatic rings that adopt a chiral, helical shape, making them attractive for applications in chiroptics and asymmetric catalysis. researchgate.netdigitellinc.com Functionalization of helicenes can be achieved using methods similar to those for PAHs. uni-regensburg.deresearchgate.net For instance, a bromo-substituted helicene can be coupled with a borylated derivative of this compound. The introduction of the pyridine moiety can significantly alter the helicene's properties, such as its solubility, coordination ability, and photophysical characteristics. documentsdelivered.com

Potential in the Development of Advanced Organic Materials

The versatility of this compound as a synthetic building block translates directly into its potential for creating advanced organic materials with tailored properties.

Organic Electronics: By incorporating this pyridine derivative into PAHs, helicenes, or other conjugated systems, new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors can be developed. The pyridine unit can modify the LUMO level of the material, influence intermolecular packing, and provide a site for protonation or metal coordination, which can be used to switch the material's electronic or optical properties.

Heterogeneous Catalysis: As discussed, the ability to immobilize complex metal-ligand systems derived from this scaffold onto solid supports is crucial for developing next-generation catalysts. These materials offer the potential for more sustainable chemical processes by allowing for catalyst reuse and simplified product purification.

Biomimetic Systems: The ligands synthesized from this building block can be used to create synthetic models of enzyme active sites. These models are invaluable for studying biological reaction mechanisms and for developing novel catalysts that operate with the high efficiency and selectivity of natural enzymes.

Future Directions and Emerging Research Avenues for 2 Bromo 6 Chloro 4 Chloromethyl Pyridine Chemistry

Development of Sustainable and Greener Synthetic Protocols

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic methods. For 2-bromo-6-chloro-4-(chloromethyl)pyridine, future research will likely focus on replacing traditional, often hazardous, reagents and solvents with greener alternatives.

One promising area is the exploration of milder chlorinating agents for the conversion of the corresponding hydroxymethylpyridine. While thionyl chloride is effective, it produces toxic sulfur dioxide gas. mdpi.com Alternative reagents like cyanuric chloride in the presence of a catalyst could offer a safer and more environmentally friendly process. mdpi.com Similarly, the use of "Turbo Grignard" reagents (isopropylmagnesium chloride lithium chloride complex) for the initial functionalization of a dihalopyridine precursor can bypass the need for pyrophoric reagents like n-butyllithium and cryogenic conditions. mdpi.com

Furthermore, the adoption of greener solvent systems is crucial. Research into the use of ionic liquids, supercritical fluids, or bio-based solvents for the synthesis and subsequent reactions of this compound could significantly reduce the environmental footprint of processes involving this compound. Multicomponent reactions, which combine several steps into a single operation, also represent a key strategy for improving atom economy and reducing waste. nih.gov

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches

StepTraditional MethodGreener AlternativeAdvantages of Greener Alternative
Chlorination of Hydroxymethyl GroupThionyl Chloride (SOCl₂)Cyanuric Chloride/CatalystAvoids toxic SO₂ byproduct, milder conditions. mdpi.com
Metal-Halogen Exchangen-Butyllithium (-78 °C)Isopropylmagnesium chloride lithium chloride complex (0 °C to rt)Safer, non-pyrophoric reagent, milder reaction temperature. mdpi.com
SolventHalogenated Solvents (e.g., Dichloromethane)Bio-based solvents, Ionic LiquidsReduced toxicity and environmental impact.
ProcessMulti-step SynthesisOne-pot Multicomponent ReactionsIncreased efficiency, reduced waste, better atom economy. nih.gov

Exploration of Catalytic Applications of this compound Derivatives

The distinct reactivity of the three halogenated sites on this compound makes it an ideal precursor for a variety of catalytic ligands and functional materials. The bromine at the 2-position, the chlorine at the 6-position, and the chloromethyl group at the 4-position can be selectively functionalized through various cross-coupling reactions.

Future research will likely focus on the synthesis of novel pincer-type ligands, where the pyridine (B92270) nitrogen and two other donor atoms, introduced via substitution of the halogens, coordinate to a metal center. These metal complexes could find applications in a wide range of catalytic transformations, including C-H activation, cross-coupling reactions, and hydrogenation. The electronic properties of the pyridine ring, influenced by the remaining halogen substituents, can be fine-tuned to modulate the catalytic activity of the metal center.

Nickel-catalyzed cross-electrophile coupling reactions have shown promise for the alkylation of 2-chloropyridines, and extending this methodology to this compound could provide a direct route to functionalized pyridine derivatives. nih.govnih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are well-established for halopyridines and could be selectively applied to the different halogen positions of the target molecule. acs.org

Investigation of Photochemical and Electrochemical Reactivity

Photochemical and electrochemical methods offer unique opportunities for the selective functionalization of pyridine rings, often under mild conditions and with high regioselectivity. The application of these techniques to this compound is a promising area for future investigation.

Photoredox catalysis, for instance, can generate pyridinyl radicals from pyridinium (B92312) ions, which can then undergo coupling with various radical precursors. acs.org This approach could enable the introduction of novel substituents at specific positions on the pyridine ring of this compound, potentially leading to the synthesis of compounds with interesting photophysical or biological properties. The influence of the existing bromo, chloro, and chloromethyl groups on the photochemical reactivity will be a key area of study.

Electrochemical methods can also be employed for the targeted reduction or oxidation of the pyridine ring, facilitating subsequent functionalization reactions. The development of electrochemical protocols for the selective modification of one or more of the halogenated sites could provide a powerful tool for the synthesis of complex pyridine derivatives.

Integration into Continuous Flow Chemistry and Automated Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening. beilstein-journals.orgresearchgate.netnih.govorganic-chemistry.orgresearchgate.net The integration of the synthesis and derivatization of this compound into continuous flow systems is a logical next step in advancing its chemistry.

Flow reactors can enable the safe handling of hazardous reagents and intermediates, as well as the precise control of reaction parameters such as temperature, pressure, and residence time. researchgate.netorganic-chemistry.org This level of control can lead to higher yields, improved selectivity, and reduced byproduct formation. For example, a two-step continuous flow synthesis of 4-nitropyridine (B72724) has been successfully demonstrated, minimizing the accumulation of energetic intermediates. researchgate.net A similar approach could be developed for the synthesis of this compound and its derivatives.

Automated synthesis platforms, which combine robotics with flow chemistry, can be used to rapidly generate libraries of compounds based on the this compound scaffold. nih.gov This would be particularly valuable for drug discovery and materials science applications, where the systematic variation of substituents is often required to optimize properties.

Table 2: Potential Advantages of Flow Chemistry for this compound Chemistry

FeatureAdvantageRelevance to this compound
Enhanced SafetySmall reaction volumes, rapid heat dissipation.Safe handling of potentially exothermic reactions and hazardous reagents. researchgate.netorganic-chemistry.org
Precise ControlAccurate control of temperature, pressure, and residence time.Improved yields and selectivity in functionalization reactions. researchgate.net
ScalabilitySeamless transition from laboratory to production scale.Facilitates the large-scale production of key intermediates. organic-chemistry.org
AutomationIntegration with robotic systems for high-throughput synthesis.Rapid generation of compound libraries for screening purposes. nih.gov

Application of In-situ Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, allow for the real-time monitoring of reactions as they occur, providing valuable insights into the formation of intermediates and byproducts.

The application of these techniques to the synthesis and functionalization of this compound could lead to significant process improvements. For example, monitoring the progress of a selective cross-coupling reaction at one of the halogenated sites would allow for precise determination of the optimal reaction time, preventing overreaction and the formation of undesired products. Spectroscopic methods can also be used to study the kinetics of competing reactions, providing data that can be used to develop more selective reaction conditions. mdpi.com

Advanced Computational Design and Machine Learning for Synthetic Route Discovery

Computational chemistry and machine learning are rapidly becoming indispensable tools in modern synthetic chemistry. Density functional theory (DFT) calculations can be used to predict the reactivity of different sites on the this compound molecule, guiding the design of selective synthetic strategies. researchgate.net For instance, computational modeling can help in understanding the relative activation barriers for the substitution of the bromo, chloro, and chloromethyl groups under different catalytic conditions.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Bromo-6-chloro-4-(chloromethyl)pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via halogen exchange or substitution reactions. For example, bromination of a chlorinated pyridine precursor (e.g., 6-chloro-4-(chloromethyl)pyridine) using bromotrimethylsilane under controlled heating (80–100°C) in anhydrous conditions . Optimization involves monitoring reaction progress via TLC or GC-MS, adjusting stoichiometry (1.2–1.5 equivalents of brominating agent), and using inert atmospheres to prevent hydrolysis of reactive intermediates .

Q. How can spectroscopic techniques (FTIR, Raman, NMR) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :

  • FTIR/Raman : Identify functional groups (C-Br ~550–600 cm⁻¹, C-Cl ~600–750 cm⁻¹) and aromatic C-H stretching (~3000–3100 cm⁻¹). Compare experimental spectra with DFT-calculated vibrational modes (B3LYP/6-311++G**) to resolve ambiguities .
  • NMR : ¹H NMR (CDCl₃) shows pyridine protons as a multiplet (δ 7.5–8.5 ppm), the chloromethyl group as a singlet (δ 4.5–5.0 ppm), and bromine/chlorine substituents causing deshielding in adjacent protons. ¹³C NMR confirms substitution patterns via chemical shifts (C-Br ~105–115 ppm, C-Cl ~50–60 ppm) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation.
  • Storage : Keep in a cool (<4°C), dry environment in amber glass vials to prevent light-induced degradation.
  • Waste Disposal : Segregate halogenated waste and neutralize with 10% sodium bicarbonate before disposal. Avoid aqueous release due to ecotoxicity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K provides precise bond lengths and angles. Use SHELX for structure solution (direct methods) and refinement (full-matrix least-squares). ORTEP-3 can visualize thermal ellipsoids and intermolecular interactions (e.g., halogen bonding between Cl/Br and adjacent π-systems) . For twinned crystals, employ TWINABS to correct intensity data .

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution reactions involving this compound?

  • Methodological Answer : The chloromethyl group at the 4-position is more reactive than bromine/chlorine at 2- and 6-positions due to steric and electronic factors. SN2 reactions (e.g., with amines) target the chloromethyl site, while Pd-catalyzed cross-couplings (Suzuki, Stille) selectively replace bromine at C2. Computational studies (DFT, NBO analysis) reveal lower activation barriers for substitution at C4 due to reduced steric hindrance and favorable orbital overlap .

Q. How can contradictions between computational and experimental spectroscopic data be resolved?

  • Methodological Answer : Discrepancies in vibrational spectra often arise from anharmonicity or solvent effects. Recalculate DFT models with implicit solvation (e.g., PCM for CHCl₃) and compare scaled frequencies to experimental data. For NMR, use GIAO calculations with a solvent-correction model. If deviations persist (>5% error), re-evaluate basis set suitability (e.g., switch from 6-311++G** to cc-pVTZ) .

Notes

  • All methodologies are derived from peer-reviewed studies on analogous pyridine derivatives .

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